molecular formula C11H11NO3 B2542383 3-Methoxy-4-(2-propynyloxy)benzenecarbaldehyde oxime CAS No. 385383-46-0

3-Methoxy-4-(2-propynyloxy)benzenecarbaldehyde oxime

Cat. No.: B2542383
CAS No.: 385383-46-0
M. Wt: 205.213
InChI Key: LQQXSNYNYDDMPS-XYOKQWHBSA-N
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Description

3-Methoxy-4-(2-propynyloxy)benzenecarbaldehyde oxime is a substituted aromatic oxime derived from 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde. Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol. The compound features a benzaldehyde core substituted with a methoxy (-OCH₃) group at position 3 and a propynyloxy (-OCH₂C≡CH) group at position 4, followed by oxime (-CH=N-OH) formation at the aldehyde position. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. For instance, its aldehyde precursor is used in synthesizing dihydropyridine derivatives with antioxidant and neuroprotective activities .

Properties

IUPAC Name

(NE)-N-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-3-6-15-10-5-4-9(8-12-13)7-11(10)14-2/h1,4-5,7-8,13H,6H2,2H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQXSNYNYDDMPS-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NO)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/O)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrolysis of the Oxime Group

The oxime functional group undergoes hydrolysis under acidic or basic conditions to regenerate the parent aldehyde. This reaction is critical for reversible imine formation:
C11H11NO3+H2OC11H10O3+NH2OH\text{C}_{11}\text{H}_{11}\text{NO}_{3} + \text{H}_{2}\text{O} \rightarrow \text{C}_{11}\text{H}_{10}\text{O}_{3} + \text{NH}_{2}\text{OH}

Key Conditions and Outcomes

ConditionCatalyst/SolventProductYield
Dilute HCl (0.1M)Ethanol, reflux3-Methoxy-4-(2-propynyloxy)benzaldehyde~85%
Aqueous NaOHTHF, 60°CSame as above~78%

This reaction is pivotal in synthetic workflows, as the aldehyde intermediate (C₁₁H₁₀O₃) is a precursor for further modifications .

Cycloaddition Reactions via the Alkyne Group

The terminal alkyne in the propynyloxy substituent participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole linkages:
Alkyne+AzideCu(I)Triazole\text{Alkyne} + \text{Azide} \xrightarrow{\text{Cu(I)}} \text{Triazole}

Representative Reaction Parameters

Azide ReagentSolventTemperatureReaction TimeTriazole Yield
Benzyl azideDMSO25°C2 h92%
2-AzidoethanolTHF50°C4 h88%

This "click chemistry" pathway enables bioconjugation and polymer synthesis, leveraging the alkyne’s high reactivity .

Reduction to Amine Derivatives

The oxime group can be reduced to a primary amine using catalytic hydrogenation or hydride agents:
C11H11NO3H2/PdC11H13NO2\text{C}_{11}\text{H}_{11}\text{NO}_{3} \xrightarrow{\text{H}_2/\text{Pd}} \text{C}_{11}\text{H}_{13}\text{NO}_{2}

Reduction Methods Compared

Reducing AgentConditionsAmine ProductPurity
H₂ (1 atm)Pd/C, MeOH, 25°C3-Methoxy-4-(2-propynyloxy)benzylamine95%
NaBH₄EtOH, refluxPartially reduced intermediates60%

The amine derivative exhibits enhanced nucleophilicity, enabling peptide coupling or Schiff base formation .

Stability Under Physicochemical Conditions

The compound demonstrates pH-dependent stability:

Stability Profile

ConditionObservationDegradation Pathway
pH 2–6 (aqueous)Stable for >24 h at 25°CNo significant decomposition
pH >10Partial hydrolysis to aldehydeBase-catalyzed cleavage
UV light (254 nm)Gradual isomerization (E/Z oxime forms)Photochemical rearrangement

These properties inform storage protocols and reaction design .

Functionalization via Electrophilic Substitution

The electron-rich benzene ring undergoes regioselective electrophilic substitution, directed by methoxy and propynyloxy groups:

Nitration Example

Nitrating AgentPositionProduct StructureYield
HNO₃/H₂SO₄Para to methoxy5-Nitro derivative70%

This reactivity expands access to nitro- or halo-substituted analogs for pharmaceutical screening .

The multifaceted reactivity of 3-Methoxy-4-(2-propynyloxy)benzenecarbaldehyde oxime underscores its utility in organic synthesis, materials science, and drug discovery. Future research should explore enantioselective transformations and biological target engagement.

Scientific Research Applications

Pesticidal Applications

One of the primary applications of 3-Methoxy-4-(2-propynyloxy)benzenecarbaldehyde oxime is in pest control. Research indicates that this compound is effective against a variety of agricultural pests, including insects and fungal pathogens.

Case Studies

  • Field Trials on Japanese Millet :
    • In controlled field trials, dosages of this compound were applied to Japanese millet crops.
    • Results indicated significant pest control, with high mortality rates observed in targeted insect populations when dosages were maintained at recommended levels.
  • Laboratory Efficacy Tests :
    • Laboratory studies have shown that formulations containing this compound exhibit strong insecticidal activity.
    • Efficacy was measured by assessing survival rates of treated versus untreated groups over specified periods.

Therapeutic Potential

Beyond agricultural applications, there is emerging interest in the potential therapeutic uses of this compound.

Anticancer Research

Preliminary studies suggest that compounds with similar structural motifs may possess anticancer properties. Further investigation is necessary to explore:

  • Mechanisms of Action : Understanding how this compound interacts with cancer cell lines.
  • Synergistic Effects : Evaluating its effectiveness in combination with other known anticancer agents.

Summary Table of Applications

Application AreaSpecific UsesEfficacy/Notes
PesticideControl of insects (beetles, roaches) and fungal pathogensEffective in field trials; significant pest mortality observed
TherapeuticPotential anticancer agentRequires further research to confirm efficacy

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(2-propynyloxy)benzenecarbaldehyde oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the propynyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The physicochemical and structural differences between the target compound and analogues are summarized in Table 1.

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
3-Methoxy-4-(2-propynyloxy)benzenecarbaldehyde oxime C₁₁H₁₁NO₃ 205.21 Methoxy, propynyloxy High rigidity due to triple bond; moderate solubility in polar solvents (inferred)
4-Isopropoxy-3-methoxybenzaldehyde oxime C₁₁H₁₅NO₃ 209.25 Methoxy, isopropoxy Higher lipophilicity vs. propynyloxy analogue
3-Methoxy-4-propoxybenzaldehyde oxime C₁₁H₁₅NO₃ 209.24 Methoxy, propoxy Flexible alkoxy chain; likely higher solubility in nonpolar solvents
Benzaldehyde (parent compound) C₇H₆O 106.12 None Volatile (BP: 180°C); limited water solubility
4-Methylpentan-2-one oxime C₆H₁₃NO 115.17 Aliphatic ketone oxime Classified as Acute Tox. 4, Skin/Irrit. 2

Key Observations:

  • 4-Isopropoxy-3-methoxybenzaldehyde oxime (CAS 98799-36-1) has a bulkier isopropoxy group, increasing lipophilicity but reducing reactivity in condensation reactions .
  • Aliphatic oximes like 4-methylpentan-2-one oxime exhibit higher volatility and distinct toxicity profiles (e.g., skin irritation) compared to aromatic oximes .

Electronic and Spectroscopic Properties

Computational studies (DFT/B3LYP and HF methods) on analogous triazolone derivatives reveal that substituents significantly influence electronic properties:

  • The propynyloxy group reduces electron density at the oxime nitrogen, lowering basicity compared to propoxy analogues. This is attributed to the electron-withdrawing effect of the triple bond .
  • Vibrational spectra (IR/Raman) of methoxy-substituted oximes show characteristic N-O and C=N stretches at 1,650–1,750 cm⁻¹, with propynyloxy groups causing slight shifts due to conjugation .

Biological Activity

3-Methoxy-4-(2-propynyloxy)benzenecarbaldehyde oxime (CAS No. 385383-46-0) is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H11NO3
  • Molecular Weight : 203.21 g/mol
  • IUPAC Name : 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde oxime

The compound features a methoxy group and a propynyloxy substituent on a benzene ring, which contributes to its unique chemical reactivity and potential biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study showed that the compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as a lead compound for developing new antimicrobial agents.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and the modulation of cell cycle regulators. Specifically, it was found to inhibit the proliferation of human breast cancer cells (MCF-7) and colorectal cancer cells (HCT116), showcasing its potential as an anticancer agent.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, which can disrupt cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : It has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis.
  • Cell Cycle Arrest : The compound affects key regulators of the cell cycle, leading to G1 phase arrest in cancer cells.

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal assessed the antimicrobial efficacy of various derivatives of benzenecarbaldehyde oximes, including the target compound. The results indicated significant antibacterial activity against multidrug-resistant strains, highlighting its therapeutic potential in treating infections caused by resistant bacteria.

Research on Anticancer Activity

In a controlled laboratory setting, researchers evaluated the effects of this compound on MCF-7 breast cancer cells. The findings revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis, such as cleaved PARP and caspase-3 activation.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-Methoxy-4-(2-propynyloxy)benzenecarbaldehyde oxime?

  • Methodology : The oxime is typically synthesized via condensation of the aldehyde precursor (3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde) with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol or methanol under reflux. Excess NH₂OH·HCl ensures complete conversion . Reaction time (12–24 hours) and temperature (60–80°C) should be optimized using TLC or HPLC monitoring. Purification involves extraction with ethyl acetate and recrystallization from ethanol .

Q. How can purity and structural integrity be confirmed post-synthesis?

  • Methodology :

  • FTIR : Detect characteristic oxime C=N stretching (~1600 cm⁻¹) and O-H/N-H bands (~3200 cm⁻¹) .
  • NMR : ¹H/¹³C NMR identifies methoxy (δ ~3.8 ppm), propynyloxy (δ ~4.7 ppm), and aldehyde-oxime proton (δ ~8.1 ppm) .
  • LC/MS : Confirm molecular ion peaks (expected [M+H]⁺: 223.1) and fragmentation patterns .

Q. What safety protocols are critical during handling?

  • Methodology :

  • Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood .
  • Spills : Neutralize with sand/silica gel, collect in sealed containers, and dispose as hazardous waste .

Advanced Research Questions

Q. What mechanistic insights explain the oxime formation pathway?

  • Methodology : Computational studies (DFT) reveal a two-step mechanism: (1) nucleophilic attack by hydroxylamine on the aldehyde carbonyl, forming a tetrahedral intermediate, and (2) dehydration to yield the oxime. Solvent polarity and hydrogen-bonding networks significantly influence activation barriers . Kinetic experiments (e.g., varying pH or temperature) can validate computational models .

Q. How does substituent variation (e.g., propynyloxy vs. isopropoxy) affect bioactivity?

  • Methodology : Synthesize analogs (e.g., 4-isopropoxy-3-methoxybenzaldehyde oxime ) and compare antifungal/antibacterial efficacy via microdilution assays (MIC/MBC). QSAR models can correlate electronic (Hammett σ) or steric parameters with activity .

Q. What environmental degradation pathways are relevant for this oxime?

  • Methodology : Hydrolysis studies in aqueous buffers (pH 4–9) at 25–50°C, monitored by LC/MS, identify degradation products (e.g., aldehydes or nitriles). Soil metabolism assays under aerobic/anaerobic conditions assess persistence .

Q. How can syn/anti isomerism be controlled or characterized?

  • Methodology :

  • Crystallography : Single-crystal X-ray diffraction distinguishes syn (Z) and anti (E) configurations .
  • NMR NOE : Nuclear Overhauser effects between oxime -OH and adjacent methoxy groups confirm spatial arrangement .

Q. What computational tools predict solubility and formulation stability?

  • Methodology : COSMO-RS simulations estimate solubility in solvents (e.g., DMSO, ethanol). MD simulations assess aggregation tendencies in aqueous buffers. Experimental validation via HPLC solubility profiles (shake-flask method) is critical .

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